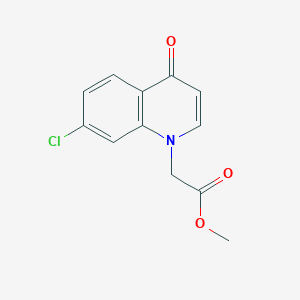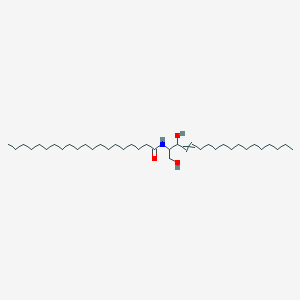
N-(1,3-二羟基十八碳-4-烯-2-基)二十酰胺
描述
N-(1,3-dihydroxyoctadec-4-en-2-yl)icosanamide, also known as N-dioctadecenoyl-L-homoserine lactone (NDHL) or C18-HSL, is a bacterial quorum sensing molecule that is involved in the regulation of gene expression in Gram-negative bacteria. Quorum sensing is a process that bacteria use to detect the presence of other bacteria and regulate gene expression in response to the population density of the bacteria. NDHL is a member of the N-acyl-homoserine lactone (AHL) family of molecules, which are used by bacteria to detect the presence of other bacteria and coordinate gene expression.
科学研究应用
抗病毒活性
研究已经发现神经酰胺,包括与 N-(1,3-二羟基十八碳-4-烯-2-基)二十酰胺结构相关的化合物,这些化合物是从红海软珊瑚Sinularia candidula等天然来源中分离出来的。这些化合物对 H5N1 禽流感毒株表现出有效的抗病毒活性,突出了它们作为开发新抗病毒疗法的先导的潜力 (Ahmed, Ibrahim, & Arafa, 2013).
抗癌活性
来自各种天然来源的神经酰胺也因其抗癌特性而被探索。例如,从Ficus glumosa中分离的化合物对前列腺癌 PC-3 细胞系表现出细胞毒性作用,表明它们作为抗癌剂的潜力 (Nana, Sandjo, Keumedjio, Malik, Kuete, Rincheval, Choudhary, & Ngadjui, 2012). 类似地,来自红海海绵Negombata sp.的神经酰胺因其抗焦虑和抗惊厥活性以及潜在的抗癌特性而被研究,表明其广泛的治疗应用 (Eltahawy et al., 2019).
作用机制
Target of Action
N-(1,3-dihydroxyoctadec-4-en-2-yl)icosanamide, also known as C20 Ceramide, primarily targets ceramides . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They play essential roles in structuring and signaling in cell membranes, contributing to diverse cellular signaling functions.
Mode of Action
It is known that ceramides, the primary targets of this compound, are involved in various cellular processes such as differentiation, proliferation, and apoptosis . Therefore, it can be inferred that N-(1,3-dihydroxyoctadec-4-en-2-yl)icosanamide may interact with its targets to modulate these processes.
Biochemical Pathways
N-(1,3-dihydroxyoctadec-4-en-2-yl)icosanamide is a type of ceramide , which are key components of sphingolipid metabolism. They are involved in several biochemical pathways that regulate cellular processes such as apoptosis, cell growth, differentiation, and intracellular trafficking .
Result of Action
The molecular and cellular effects of N-(1,3-dihydroxyoctadec-4-en-2-yl)icosanamide’s action are likely to be diverse, given the wide range of cellular processes in which ceramides are involved. These may include changes in cell growth, differentiation, and apoptosis .
生化分析
Biochemical Properties
C20 Ceramide is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. It is generated from sphingomyelin through the activation of sphingomyelinases or through the de novo synthesis pathway . C20 Ceramide interacts with ceramide synthases 1 and 2, which are responsible for its synthesis . Additionally, it has been shown to mediate cellular responses such as apoptosis, growth arrest, and differentiation in certain cell types . The interactions of C20 Ceramide with these enzymes and proteins are crucial for its role in cellular signaling and regulation.
Cellular Effects
C20 Ceramide has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, C20 Ceramide has been implicated in the regulation of apoptosis and cell survival. It can induce cell death in certain cell types, such as cancer cells, by activating apoptotic pathways . Additionally, C20 Ceramide has been shown to affect cell proliferation and differentiation, making it a key player in cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of C20 Ceramide involves several key interactions at the molecular level. C20 Ceramide exerts its effects by binding to specific biomolecules and modulating their activity. For example, it can activate protein phosphatase 2A and mitogen-activated protein kinase (MAPK), leading to changes in cell signaling pathways . C20 Ceramide also influences gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions are essential for the diverse biological effects of C20 Ceramide.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C20 Ceramide can change over time. Studies have shown that C20 Ceramide is relatively stable and can maintain its activity over extended periods . Its stability and degradation can be influenced by various factors, such as temperature and pH . Long-term effects of C20 Ceramide on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to C20 Ceramide can lead to sustained activation of apoptotic pathways and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of C20 Ceramide vary with different dosages in animal models. At low doses, C20 Ceramide can induce beneficial effects, such as promoting cell differentiation and survival . At high doses, it can have toxic or adverse effects, including inducing apoptosis and inhibiting cell proliferation . Threshold effects have been observed, where the impact of C20 Ceramide on cellular function changes significantly at certain dosage levels . These dosage-dependent effects are important for understanding the therapeutic potential and safety of C20 Ceramide.
Metabolic Pathways
C20 Ceramide is involved in several metabolic pathways, including the de novo synthesis pathway and the sphingomyelin metabolism pathway . It interacts with enzymes such as ceramide synthases and sphingomyelinases, which are crucial for its synthesis and metabolism . C20 Ceramide can also affect metabolic flux and metabolite levels by modulating the activity of these enzymes . Understanding the metabolic pathways of C20 Ceramide is essential for elucidating its role in cellular function and disease.
Transport and Distribution
C20 Ceramide is transported and distributed within cells and tissues through various mechanisms. It can be transported between the endoplasmic reticulum and the Golgi apparatus by ceramide transfer proteins . Additionally, C20 Ceramide can interact with specific transporters and binding proteins that facilitate its localization and accumulation within cells . These transport and distribution mechanisms are important for the proper functioning of C20 Ceramide in cellular processes.
Subcellular Localization
The subcellular localization of C20 Ceramide is critical for its activity and function. C20 Ceramide can be localized to specific compartments or organelles within the cell, such as the endoplasmic reticulum, Golgi apparatus, and mitochondria . Targeting signals and post-translational modifications can direct C20 Ceramide to these specific locations . The subcellular localization of C20 Ceramide influences its interactions with other biomolecules and its role in cellular signaling and regulation.
属性
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)icosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBWIAOWSABHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H75NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



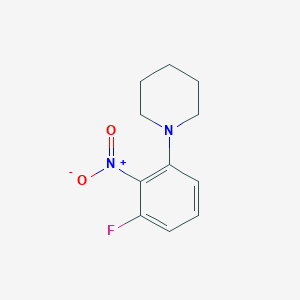

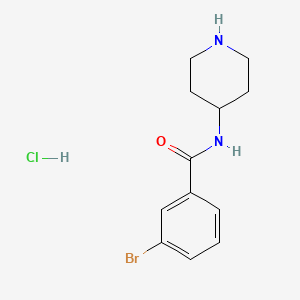
![4,8-Bis(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3092702.png)
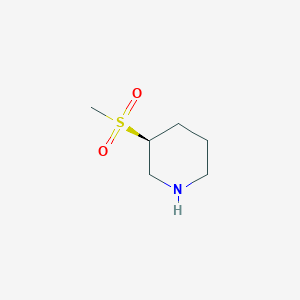
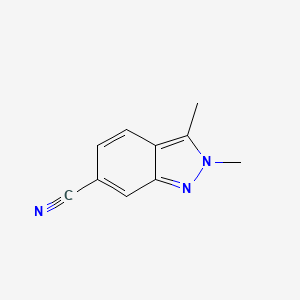
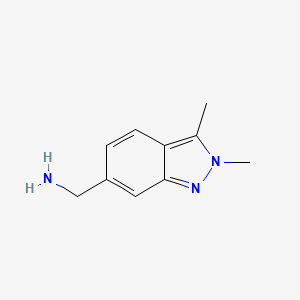
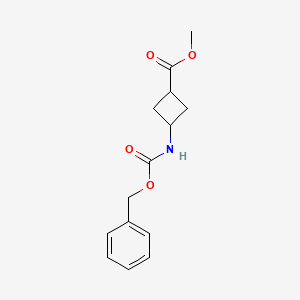
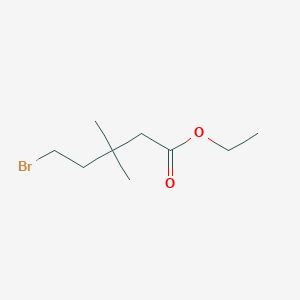
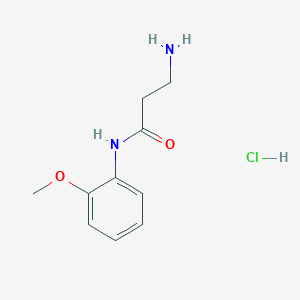
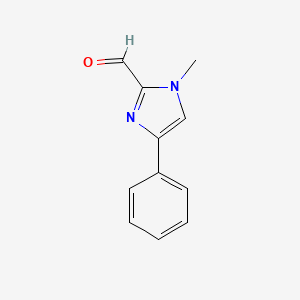
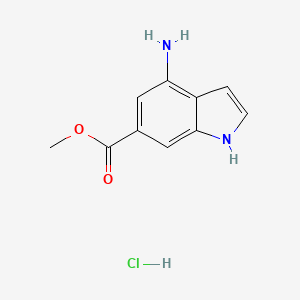
![[1,1'-Binaphthalene]-4,4'-dicarboxylic acid](/img/structure/B3092790.png)
